molecular formula C11H9BrN2O4S B2457293 Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate CAS No. 1170991-76-0

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2457293
CAS No.: 1170991-76-0
M. Wt: 345.17
InChI Key: AFHYHVZIDSLKOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-bromofuran-2-carboxylate can be achieved through various methods, including reacting furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride, followed by reaction with sodium bromide, and then treating the resulting acid bromide with ethanol.


Molecular Structure Analysis

The chemical structure of the compound is characterized by a furan ring, a carboxylate group, and a bromine atom, which play essential roles in its chemical reactivity and other properties.


Chemical Reactions Analysis

The compound has been reported to exhibit diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-parasitic effects. For instance, research has demonstrated that it has potent in vitro and in vivo activity against various human cancer cell lines.


Physical and Chemical Properties Analysis

The compound has a melting point of 50-52 °C and a boiling point of 286-290 °C. It is soluble in organic solvents such as ethanol, acetone, and ether.

Scientific Research Applications

Synthesis and Chemical Properties

Improved Synthesis Methods : Research has focused on the synthesis of thiazole derivatives, including Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate and related compounds. For example, a study detailed an improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate, a closely related compound, via solvent-free reactions and diazotization at high temperatures, showcasing the structural precision and purity of the compounds produced (Zhou Zhuo-qiang, 2009).

Molecular Transformations : The versatility of thiazole derivatives in chemical synthesis is highlighted by their utility in creating novel compounds through reactions with various nucleophiles. A study by Baker and Williams (2003) on novel 2-amino-1,3-thiazole-5-carboxylates illustrates the potential of thiazole derivatives in synthesizing high-yield compounds using ultrasonic and thermally mediated aminolysis (Luke A. Baker & Craig M. Williams, 2003).

Biological Activities and Applications

Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their antitumor activity against human tumor cell lines, demonstrating the therapeutic potential of such compounds. Notably, one derivative exhibited remarkable activity against the RPMI-8226 leukemia cell line, highlighting the broad spectrum of anticancer activity of these compounds (H. El-Subbagh, A. Abadi, & J. Lehmann, 1999).

Antimicrobial and Antifungal Properties : Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to derivatives with notable antimicrobial and antifungal activities. These studies underline the potential of thiazole derivatives in developing new antimicrobial agents, showcasing their effectiveness against a variety of bacterial and fungal strains (N. Desai, N. Bhatt, & S. Joshi, 2019).

Safety and Hazards

The safety information for Ethyl 5-bromofuran-2-carboxylate includes the following hazard statements: H315;H319;H335. The precautionary statements include P261;P305;P338;P351 .

Properties

IUPAC Name

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4S/c1-2-17-10(16)6-5-19-11(13-6)14-9(15)7-3-4-8(12)18-7/h3-5H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHYHVZIDSLKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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